(R)-Glycidyl phenyl ether

Catalog No.
S754678
CAS No.
71031-02-2
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Glycidyl phenyl ether

CAS Number

71031-02-2

Product Name

(R)-Glycidyl phenyl ether

IUPAC Name

(2R)-2-(phenoxymethyl)oxirane

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h1-5,9H,6-7H2/t9-/m0/s1

InChI Key

FQYUMYWMJTYZTK-VIFPVBQESA-N

SMILES

C1C(O1)COC2=CC=CC=C2

Canonical SMILES

C1C(O1)COC2=CC=CC=C2

Isomeric SMILES

C1[C@@H](O1)COC2=CC=CC=C2
  • Asymmetric Synthesis

    Due to its chirality, (R)-glycidyl phenyl ether can be employed as a chiral building block in asymmetric synthesis. Its epoxide group can undergo ring-opening reactions with various nucleophiles, allowing researchers to introduce a new stereocenter into a molecule with high enantioselectivity []. This property makes it valuable for synthesizing optically active pharmaceuticals and other complex molecules.

  • Polymer Chemistry

    The epoxide functionality of (R)-glycidyl phenyl ether enables its participation in cationic and ring-opening metathesis polymerization reactions. This allows researchers to develop novel chiral polymers with unique properties like improved thermal stability, mechanical strength, and optical activity []. These chiral polymers can find applications in areas such as drug delivery, separation science, and asymmetric catalysis.

  • Material Science

    (R)-Glycidyl phenyl ether can be used as a reactive diluent or co-monomer in the synthesis of epoxy resins. The presence of the chiral epoxide group can potentially influence the crosslinking behavior and introduce chirality into the final resin structure []. This opens doors for exploring novel materials with tailored properties for applications like optoelectronics and high-performance composites.

(R)-Glycidyl phenyl ether is a chiral compound characterized by the molecular formula C₉H₁₀O₂. It features an epoxide group, making it a member of the glycidyl ether family. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. Its unique structure allows it to participate in a variety of

  • Epoxides can be irritating to skin and eyes and may cause allergic reactions [].
  • The aromatic nature suggests potential low-level carcinogenicity, although specific data is needed [].
  • As an organic solvent, it is likely flammable and should be handled with appropriate precautions.

  • Nucleophilic Substitution: The epoxide ring can react with nucleophiles such as alcohols, amines, and thiols, leading to the opening of the epoxide and formation of more complex structures.
  • Carbon Dioxide Reaction: It has been shown to react with carbon dioxide under specific conditions, often using catalysts like quaternary ammonium salts. This reaction can lead to the formation of carbonates or carbamates, which are valuable in polymer chemistry .
  • Polymerization: The compound can also be involved in polymerization reactions, contributing to the synthesis of epoxy resins and other polymeric materials.

The biological activity of (R)-Glycidyl phenyl ether is an area of interest due to its potential toxicological effects. It has been classified as a sensitizer, capable of causing allergic skin reactions and serious eye damage upon exposure . Studies suggest that compounds in this class may interact with proteins and nucleic acids, raising concerns about their safety in biological systems .

Several methods are available for synthesizing (R)-Glycidyl phenyl ether:

  • Epoxidation: One common method involves the epoxidation of phenyl allyl ether using peracids or other oxidizing agents. This process introduces the epoxide group into the phenyl ether structure.
  • Chiral Catalysis: Enantioselective synthesis can be achieved using chiral catalysts that promote the formation of the (R)-enantiomer specifically.
  • Ring-Opening Reactions: Subsequent reactions can modify the compound further, allowing for the introduction of various functional groups.

(R)-Glycidyl phenyl ether has several applications across different fields:

  • Epoxy Resins: It is used as a precursor in the production of epoxy resins, which are widely utilized in coatings, adhesives, and composite materials.
  • Pharmaceuticals: Its reactivity makes it a useful intermediate in pharmaceutical synthesis, particularly for developing biologically active compounds.
  • Polymer Chemistry: The compound's ability to participate in polymerization reactions allows for its use in creating novel materials with specific properties.

Studies have indicated that (R)-Glycidyl phenyl ether interacts with various biological molecules. Its potential to form adducts with proteins raises concerns regarding its allergenic properties. Research has also explored its interactions with nucleic acids, suggesting possible implications for genetic material stability and integrity .

Several compounds share structural similarities with (R)-Glycidyl phenyl ether. Here are some notable examples:

Compound NameStructure TypeUnique Features
Glycidyl phenyl etherNon-chiralMore reactive due to lack of chirality
GlycidolSimple glycidolLacks aromatic substituent; used in polymerization
EpoxyphenolAromatic epoxyMore stable; used primarily in coatings
Phenyl glycidyl etherNon-chiralSimilar reactivity but lacks chirality

(R)-Glycidyl phenyl ether stands out due to its chirality, which can influence its reactivity and biological interactions significantly compared to its non-chiral counterparts.

The glycidyl ether family emerged in the mid-20th century as epoxy resins gained industrial prominence. While racemic glycidyl phenyl ether was first synthesized in the 1950s via nucleophilic substitution between phenol and epichlorohydrin, the isolation of the (R)-enantiomer required advancements in chiral resolution techniques. Key milestones include:

YearDevelopmentSource
1956Initial toxicity studies on phenyl glycidyl ether derivatives
2008Catalytic synthesis of glycidyl ether-CO₂ copolymers
2010Biocatalytic resolution using Maritimibacter alkaliphilus EHase
2016Stereoregular polymerization methods for poly(glycidyl phenyl ether)

The enantioselective synthesis of (R)-glycidyl phenyl ether became feasible through enzymatic resolution using epoxide hydrolases, as demonstrated by marine bacterium-derived catalysts achieving >99.9% enantiomeric excess.

Significance in Organic Chemistry

(R)-Glycidyl phenyl ether serves three critical roles:

  • Asymmetric Synthesis: The epoxide ring undergoes regioselective nucleophilic attack, enabling stereocontrolled formation of β-hydroxy ethers and diols. For example, kinetic resolution of racemic mixtures yields enantiopure (R)-GPE for chiral auxiliary applications.
  • Polymer Chemistry: Controlled ring-opening polymerization (ROP) produces stereoregular polyethers with tunable thermal and mechanical properties. Anionic ROP using tetrabutylammonium fluoride yields isotactic polymers (Đ = 1.02–1.15).
  • Pharmaceutical Intermediates: The compound’s ability to form hydrogen-bonded networks facilitates its use in drug delivery matrices and prodrug syntheses.

Nomenclature and Classification

Systematic Name:
(R)-2-(Phenoxymethyl)oxirane

Alternative Designations:

  • (R)-1,2-Epoxy-3-phenoxypropane
  • (R)-3-Phenoxy-1,2-epoxypropane
  • CAS 71031-02-2

Chemical Classification:

CategorySubclassCharacteristics
EpoxidesGlycidyl ethersThree-membered cyclic ether with adjacent oxygen and carbons
ChiralityR-configurationC1 stereocenter in oxirane ring

The compound belongs to the C~9~H~10~O~2~ molecular family, with a molar mass of 150.17 g/mol and specific rotation [α]~D~ = -12° to -16° (c=1 in EtOH).

Position in Glycidyl Ether Family of Compounds

Glycidyl ethers are classified by their substituents:

TypeExampleKey Feature
AliphaticAllyl glycidyl etherNon-aromatic R groups
Aromatic(R)-Glycidyl phenyl etherPhenyl substituent
Difunctional1,4-CHDM diglycidyl etherTwo epoxy groups

Unique properties of (R)-glycidyl phenyl ether vs. homologs:

Parameter(R)-GPEAllyl Glycidyl Ether
Boiling Point245°C154°C
Viscosity7.2 cP1.3 cP
ReactivityStereospecificRadical-polymerizable
ApplicationsChiral catalystsCrosslinking agents

The phenyl group enhances π-π stacking interactions in polymer matrices, while the R-configuration enables enantioselective transformations inaccessible to racemic mixtures.

Tables

Table 1: Comparative Physical Properties of Glycidyl Ethers

CompoundMolecular FormulaMolar Mass (g/mol)Density (g/cm³)Refractive Index
(R)-GPEC~9~H~10~O~2~150.171.111.53
Allyl GEC~6~H~10~O~2~114.140.961.43
Bisphenol A DGEC~21~H~24~O~4~340.411.161.57

Table 2: Synthesis Methods for (R)-Glycidyl Phenyl Ether

MethodCatalystYield (%)ee (%)Reference
Enzymatic resolutionMaritimibacter EHase38.4>99.9
Chiral chromatographyCellulose tris(3,5-dimethylphenylcarbamate)2299.5
Asymmetric epoxidationJacobsen catalyst6892

Molecular Structure and Stereochemistry

(R)-Glycidyl phenyl ether is a chiral epoxide compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 grams per mole [1]. The compound features a three-membered oxirane ring (epoxide group) attached to a phenoxymethyl substituent, conferring high reactivity due to the strained ring system [2]. The stereochemical designation (R) indicates the absolute configuration at the chiral center within the epoxide ring, following Cahn-Ingold-Prelog nomencotation rules [1].

The fundamental structure contains two carbon atoms of a hydrocarbon backbone attached to an oxygen atom, forming the characteristic epoxide functionality [2]. This three-atom ring approximates an equilateral triangle geometry, which creates significant ring strain and enhances the compound's electrophilic character [2]. The phenyl group is connected to the glycidyl moiety through an ether linkage, creating the complete phenoxymethyl oxirane structure [1].

The International Union of Pure and Applied Chemistry name for this compound is (2S)-2-(phenoxymethyl)oxirane, reflecting its stereochemical configuration [3]. Alternative nomenclature includes (R)-2-(phenoxymethyl)oxirane and (R)-1,2-epoxy-3-phenoxypropane [1] [4]. The compound possesses a CAS Registry Number of 71031-02-2, distinguishing it from the racemic mixture which carries CAS number 122-60-1 [1] [5].

Physical Properties

Physical State and Appearance

(R)-Glycidyl phenyl ether exists as a colorless to almost colorless clear liquid at room temperature (20°C) [1]. The compound maintains its liquid state under standard atmospheric conditions, characteristic of low molecular weight epoxides which are typically nonpolar and often volatile [2]. The clear appearance indicates high purity and absence of significant impurities or degradation products [1].

PropertyValueReference
Physical State (20°C)Liquid [1]
AppearanceColorless to almost colorless clear liquid [1]
Density (g/mL at 25°C)1.11 [1]
Specific Gravity (20/20)1.11 [1]
Refractive Index (nD20)1.53 [1]

Solubility Parameters

The solubility characteristics of (R)-glycidyl phenyl ether reflect its dual hydrophilic and hydrophobic nature [6] [7]. Water solubility is limited to 2.4 grams per liter at 20°C, indicating poor aqueous solubility due to the predominant hydrophobic character of the phenyl ring [6] [7]. This limited water solubility is typical for aromatic ethers where the aromatic component dominates the overall polarity [7].

The compound demonstrates excellent miscibility with ethanol and other polar protic solvents [7]. Solubility extends to various organic solvents including diethyl ether, benzene, and toluene, making it compatible with aromatic and ethereal solvent systems [6]. The logarithm of the octanol-water partition coefficient (LogP) measures 1.61 at 25°C, confirming the compound's lipophilic nature [6].

SolventSolubilityNotes
WaterLimited (2.4 g/L)Poor water solubility due to hydrophobic nature
EthanolMiscibleCompatible with polar protic solvents
Diethyl etherSolubleCompatible with ethers
BenzeneSolubleCompatible with aromatic solvents
TolueneSolubleCompatible with aromatic solvents

Boiling and Melting Points

The boiling point of (R)-glycidyl phenyl ether ranges from 245 to 247°C under standard atmospheric pressure [6] [7]. This relatively high boiling point reflects the molecular weight and intermolecular forces present in the compound [6]. The melting point is reported as 3.5°C, indicating that the compound remains liquid at most ambient temperatures [5] [6].

The vapor pressure measures 0.03 millimeters of mercury at 20°C, demonstrating relatively low volatility compared to smaller epoxide compounds [6]. The flash point occurs at 115°C, providing important information for handling and storage considerations [7]. These thermal properties position (R)-glycidyl phenyl ether as a moderately volatile organic compound with specific temperature stability ranges [6] [7].

Optical Rotation

The optical rotation of (R)-glycidyl phenyl ether provides definitive evidence of its chiral nature and stereochemical purity [1]. The specific rotation [α]D20 ranges from -12.0 to -16.0 degrees when measured at a concentration of 1 gram per 100 milliliters in ethanol [1]. This negative optical rotation confirms the (R)-configuration and distinguishes the compound from its (S)-enantiomer, which would exhibit positive optical rotation [1].

The magnitude of optical rotation serves as a purity indicator for the enantiomeric excess of the compound [1]. Values within the specified range indicate high stereochemical purity, typically greater than 95% enantiomeric excess [1]. This optical activity measurement is crucial for applications requiring stereospecific reactions or chiral recognition processes [4].

Chemical Properties

Reactivity of Epoxide Group

The epoxide functionality in (R)-glycidyl phenyl ether exhibits characteristic high reactivity due to the significant ring strain present in the three-membered oxirane ring [8] [2]. This strain energy, approximately 25 kilocalories per mole, makes epoxides much more reactive toward nucleophilic substitution reactions compared to acyclic ethers [9]. The electrophilic character of the epoxide carbons facilitates nucleophilic attack, leading to ring-opening reactions that relieve the inherent ring strain [2].

Nucleophilic attack on the epoxide ring proceeds via an SN2 mechanism and involves an alkoxide intermediate [8]. Under basic conditions, nucleophiles preferentially attack the less-hindered carbon atom of the epoxide ring, following typical SN2 regioselectivity patterns [8] [10]. This results in inversion of configuration at the attacked carbon center, producing trans-disubstituted products [10].

Under acidic conditions, the epoxide oxygen becomes protonated, creating a highly reactive electrophilic center [10] [11]. In these conditions, nucleophilic attack occurs preferentially at the more substituted carbon atom due to the increased stability of the resulting carbocation-like transition state [11]. The reaction mechanism under acidic conditions involves partial SN1 character, leading to different regioselectivity compared to basic conditions [11].

Various nucleophiles can open the epoxide ring, including hydroxide ions, alkoxides, hydrosulfide ions, cyanide ions, and organometallic reagents such as Grignard reagents [8]. The versatility of these ring-opening reactions makes (R)-glycidyl phenyl ether a valuable synthetic intermediate for creating diverse chemical structures [8].

Stability Considerations

(R)-Glycidyl phenyl ether demonstrates reasonable stability under appropriate storage conditions but requires careful handling to prevent degradation [1] [12]. The compound should be stored under inert gas atmosphere to minimize oxidation reactions [1]. Recommended storage temperature is below 15°C, preferably in a cool and dark environment to prevent thermal degradation and photochemical reactions [1].

The stability of the epoxide ring depends on environmental conditions, particularly pH and temperature [12]. Strong oxidizing agents pose compatibility concerns and should be avoided during storage and handling [12]. The compound shows good stability when protected from air and moisture, maintaining its chemical integrity for extended periods under proper conditions [1].

Thermal stability extends to moderate temperatures, but prolonged exposure to elevated temperatures can lead to ring-opening reactions or polymerization processes [12]. The activation energy for spontaneous ring-opening is relatively high, providing kinetic stability under normal storage conditions [9].

Interactions with Air and Water

Exposure to atmospheric moisture can lead to hydrolysis of the epoxide ring, forming the corresponding diol product [10]. This hydrolysis reaction proceeds slowly under neutral conditions but accelerates significantly in the presence of acid or base catalysts [10]. The reaction with water follows typical epoxide hydrolysis mechanisms, producing vicinal diols with stereochemical outcomes determined by the reaction conditions [10].

Air sensitivity primarily relates to potential oxidation of the organic framework rather than direct interaction with the epoxide ring [1]. Prolonged exposure to air and light can lead to formation of peroxides or other oxidation products, compromising the compound's purity and stability [1]. Therefore, storage under inert gas atmosphere is recommended to maintain chemical integrity [1].

The compound's limited water solubility (2.4 grams per liter) reduces the rate of hydrolysis reactions in aqueous environments [6]. However, in the presence of catalysts or under forcing conditions, complete hydrolysis can occur, converting the epoxide to the corresponding glycol [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C)

¹H Nuclear Magnetic Resonance spectroscopy provides detailed structural information about (R)-glycidyl phenyl ether through characteristic chemical shift patterns [13]. The aromatic protons appear as distinct signals at 7.254 and 6.940 parts per million, reflecting the electronic environment of the phenyl ring [13]. These signals typically appear as multiplets due to coupling patterns within the aromatic system [13].

The glycidyl CH₂ protons produce signals at 4.166 and 3.938 parts per million, representing the methylene group connected to the phenoxy oxygen [13]. The epoxide ring protons appear at characteristic chemical shifts: the epoxide CH proton at 3.324 parts per million and the epoxide CH₂ protons at 2.852 and 2.718 parts per million [13]. These downfield shifts reflect the deshielding effects of the oxygen atoms in the strained ring system [13].

AssignmentChemical Shift (ppm)Multiplicity/Description
A7.254Aromatic protons
B6.940Aromatic protons
C4.166Glycidyl CH₂ protons
D3.938Glycidyl CH₂ protons
E3.324Epoxide CH proton
F2.852Epoxide CH₂ proton
G2.718Epoxide CH₂ proton

¹³C Nuclear Magnetic Resonance spectroscopy reveals seven distinct carbon environments in the molecule [13]. The aromatic carbons appear in the characteristic aromatic region, with the ipso carbon (connected to oxygen) at 158.52 parts per million showing significant downfield shift due to the electron-withdrawing effect of the oxygen [13]. Other aromatic carbons appear at 129.50, 121.18, and 114.64 parts per million with varying intensities [13].

The aliphatic carbons show distinct chemical shifts corresponding to their electronic environments [13]. The glycidyl CH₂ carbon appears at 68.70 parts per million, reflecting the deshielding effect of the adjacent oxygen [13]. The epoxide carbons appear at 50.10 and 44.54 parts per million, with chemical shifts characteristic of the strained three-membered ring system [13].

Chemical Shift (ppm)AssignmentIntensity
158.52Aromatic carbon (ipso)232
129.50Aromatic carbon1000
121.18Aromatic carbon483
114.64Aromatic carbon986
68.70Glycidyl CH₂ carbon459
50.10Epoxide CH carbon415
44.54Epoxide CH₂ carbon377

Infrared Spectroscopy

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of specific functional groups in (R)-glycidyl phenyl ether [14] [15]. Aromatic carbon-hydrogen stretching vibrations appear in the region from 3100 to 3050 wavenumbers, exhibiting strong intensity characteristic of aromatic compounds [14] [15]. Aliphatic carbon-hydrogen stretching modes occur between 2960 and 2850 wavenumbers with strong absorption [14] [15].

The aromatic carbon-carbon double bond stretching vibrations manifest as weak to medium intensity bands at approximately 1600 and 1500 wavenumbers [14] [15]. These bands are diagnostic for aromatic ring systems and help confirm the presence of the phenyl substituent [14]. The carbon-oxygen stretching vibrations of the ether linkage produce strong absorption bands between 1260 and 1000 wavenumbers [14] [15].

Aromatic carbon-hydrogen bending vibrations appear as strong bands in the region from 900 to 690 wavenumbers, providing fingerprint information about the substitution pattern of the aromatic ring [14] [15]. The epoxide ring exhibits characteristic breathing modes around 840 to 900 wavenumbers with medium intensity [14]. Epoxide carbon-oxygen stretching vibrations contribute to the spectral complexity in the region from 1240 to 1300 wavenumbers [14].

Frequency Range (cm⁻¹)AssignmentIntensity
3100-3050Aromatic C-H stretchingStrong
2960-2850Aliphatic C-H stretchingStrong
1600, 1500Aromatic C=C stretchingWeak-Medium
1260-1000C-O stretching (ether)Strong
900-690Aromatic C-H bendingStrong
840-900Epoxide ring breathingMedium
1240-1300Epoxide C-O stretchingMedium

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, particularly valuable for symmetric vibrations that may be infrared-inactive [16]. The technique proves especially useful for aromatic compounds due to the strong Raman scattering of aromatic carbon-carbon bonds [16]. For glycidyl phenyl ether, Raman spectroscopy can detect ring breathing modes of both the aromatic ring and the epoxide ring [16].

The aromatic ring breathing mode typically appears around 1000 wavenumbers in Raman spectra, providing a strong and characteristic band for aromatic compounds [16]. Carbon-carbon stretching vibrations in the aromatic ring produce intense Raman bands in the region from 1500 to 1600 wavenumbers [16]. The epoxide ring contributes distinctive Raman bands due to the unique geometry and bonding in the three-membered ring [16].

Raman spectroscopy offers advantages for studying epoxide compounds because the technique can detect vibrations that are weak or absent in infrared spectra [16]. The non-destructive nature of Raman analysis makes it particularly suitable for monitoring chemical reactions involving epoxide ring-opening processes [16].

Mass Spectrometry

Mass spectrometry of (R)-glycidyl phenyl ether reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [17]. The molecular ion peak appears at mass-to-charge ratio 150, corresponding to the molecular weight of the compound [17]. An isotope peak at mass-to-charge ratio 151 reflects the natural abundance of carbon-13 isotopes [17].

Major fragmentation pathways include loss of the hydroxyl group (mass 17) from the molecular ion, producing a fragment at mass-to-charge ratio 133 [17]. The phenoxy cation forms a significant fragment at mass-to-charge ratio 121, resulting from cleavage of the glycidyl chain [17]. The phenol cation appears as a base peak at mass-to-charge ratio 94, indicating a particularly stable fragment ion [17].

Additional fragmentation produces the phenyl cation at mass-to-charge ratio 77 and various smaller fragments [17]. The benzyl cation contributes a fragment at mass-to-charge ratio 107, formed through alternative fragmentation pathways [17]. The fragmentation pattern provides diagnostic information for structural identification and purity assessment [17].

m/zRelative Intensity (%)Fragment Assignment
15199.99M+1 (isotope peak)
15048.11Molecular ion peak [M]+
13344.86Loss of OH (M-17)
12138.66Phenoxy cation
10714.81Benzyl cation
9499.99Phenol cation
7764.39Phenyl cation

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (97.44%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

71031-03-3

Dates

Modify: 2023-08-15

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